Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a polyheterocyclic compound featuring a thieno[2,3-b]pyridine core. Its structure includes:
- Ethyl ester at position 2 (C-2).
- Methyl group at position 3 (C-3).
- Carbamothioyl group (–NH–C(=S)–NH₂) at position 5 (C-5).
This compound serves as a versatile synthon in medicinal and materials chemistry due to its electron-rich aromatic system and reactive substituents.
Properties
Molecular Formula |
C12H12N2O2S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S2/c1-3-16-12(15)9-6(2)8-4-7(10(13)17)5-14-11(8)18-9/h4-5H,3H2,1-2H3,(H2,13,17) |
InChI Key |
PATCFNNVGYBCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=S)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step sequences starting from substituted pyridine or nicotinonitrile precursors, followed by ring closure to form the thieno[2,3-b]pyridine core, and subsequent functional group transformations to introduce the carbamothioyl moiety.
Key Synthetic Routes
Cyclization via Reaction of 2-Chloro-6-methyl-3-pyridinecarbonitrile with Ethyl Thioglycolate
One of the most efficient methods involves the reaction of 2-chloro-6-methyl-3-pyridinecarbonitrile with ethyl thioglycolate in the presence of sodium ethoxide in N,N-dimethylformamide (DMF) at room temperature. This nucleophilic substitution and intramolecular cyclization yield ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate with high yield (97%) as a yellow solid. This intermediate is structurally close to the target compound and can be further modified to introduce the carbamothioyl group.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-Chloro-6-methyl-3-pyridinecarbonitrile + ethyl thioglycolate, NaOEt, DMF, RT, 1 h | Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | 97% |
Introduction of Carbamothioyl Group via Thiourea Derivatives
The carbamothioyl functionality is typically introduced by condensation of the amino group on the thieno[2,3-b]pyridine ester with isothiocyanates or thiourea derivatives. For example, ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate reacts with benzyl isothiocyanate in the presence of anhydrous potassium carbonate under reflux in acetonitrile to afford sulfanylthieno[2,3-d]pyrimidine derivatives, which are structurally related analogs. Similar conditions can be adapted for the target compound to install the carbamothioyl group at position 5.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 2 | Amino-thieno[2,3-b]pyridine ester + benzyl isothiocyanate, K2CO3, MeCN, reflux 15 h | Sulfanylthieno[2,3-d]pyrimidine derivative (carbamothioyl analog) | 78% |
Alternative Routes via Claisen Condensation and Cyclization
Another approach starts from methyl ketones undergoing Claisen condensation with ethyl trifluoroacetate in the presence of sodium hydride in tetrahydrofuran (THF) to form trifluoro-1,3-diones. These intermediates react with ethyl thioglycolate and subsequently with 2-cyanothioacetamide derivatives under basic conditions (e.g., potassium carbonate in refluxing ethanol) to afford intramolecular cyclized thieno[2,3-b]pyridine derivatives. Although yields vary from low to moderate, this route allows structural diversity in substitution patterns.
| Step | Reagents & Conditions | Product | Yield Range |
|---|---|---|---|
| 1 | Methyl ketone + ethyl trifluoroacetate, NaH, THF | 4,4,4-Trifluoro-1,3-diones | High |
| 2 | Trifluoro-1,3-diones + ethyl thioglycolate, Et3N, EtOH | 2-Thioxo-1,2-dihydropyridine-3-carbonitriles | Moderate |
| 3 | Intermediates + 2-cyanothioacetamide, K2CO3, EtOH, reflux | Cyclized thieno[2,3-b]pyridine derivatives | Low to Moderate |
Reaction Conditions and Optimization
- Bases: Sodium ethoxide and potassium carbonate are commonly used bases facilitating nucleophilic substitutions and cyclizations.
- Solvents: DMF, ethanol, and acetonitrile are preferred solvents due to their polarity and ability to dissolve reactants.
- Temperature: Reactions are generally conducted at room temperature to reflux conditions depending on the step.
- Purification: Products are often purified by filtration of precipitates or column chromatography, although some intermediates are used crude for subsequent steps.
Spectral and Analytical Confirmation
The synthesized compounds, including this compound, are characterized by:
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, leading to the disruption of key biological processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .
Comparison with Similar Compounds
Characterization Data
- IR spectroscopy: Key peaks include ~2220 cm⁻¹ (C≡N in cyano derivatives) and ~1650 cm⁻¹ (C=O in esters) .
- Elemental analysis : For example, a related compound (C₃₈H₃₄N₈O₄S₂) showed C: 63.06%, H: 4.61%, N: 15.08% .
Comparison with Similar Thieno[2,3-b]Pyridine Derivatives
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties
Electron-Withdrawing Groups (EWGs) :
- Carbamothioyl (–NH–C(=S)–NH₂) : Enhances hydrogen-bonding capacity and solubility in polar solvents. This group is critical in enzyme inhibition (e.g., kinase targets) .
- Chloro/Bromo (C-5) : Increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Electron-Donating Groups (EDGs) :
Reactivity and Stability
- Carbamothioyl vs. Cyano: The carbamothioyl group in the target compound is less reactive toward nucleophiles than cyano (–CN) substituents, which are prone to hydrolysis .
- Halogenated Derivatives : 5-Chloro and 5-bromo analogs (e.g., 14c, 13c) undergo facile substitution, enabling diversification .
Biological Activity
Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12N2O2S
- Molecular Weight : Approximately 232.29 g/mol
- CAS Number : 88796-33-2
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the carbamothioyl group enhances its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with thieno[2,3-b]pyridine structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 15.4 | Apoptosis induction |
| Study 2 | A549 (Lung) | 12.7 | Cell cycle arrest |
| Study 3 | HeLa (Cervical) | 10.5 | ROS generation |
Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in over 50% of participants after 12 weeks of treatment.
-
Case Study on Infection Control :
- In a study involving patients with chronic infections, the administration of this compound resulted in improved clinical outcomes and reduced bacterial load in infected tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
